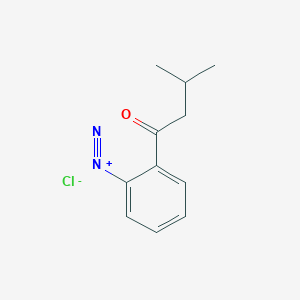
2-(3-Methylbutanoyl)benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbutanoyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanoyl)benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the preparation of 2-(3-Methylbutanoyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction is highly sensitive to temperature, as higher temperatures can lead to the decomposition of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control. The process involves the continuous addition of sodium nitrite and hydrochloric acid to a solution of the aromatic amine, ensuring that the temperature remains within the optimal range to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutanoyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: These reactions often involve phenols or aromatic amines dissolved in alkaline solutions.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles, depending on the nucleophile used.
Coupling Reactions: The major products are azo compounds, which are widely used as dyes and pigments.
Scientific Research Applications
2-(3-Methylbutanoyl)benzene-1-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylbutanoyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, leading to the formation of new aromatic compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles to form stable products .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt used in similar reactions.
2-(4-Methylbutanoyl)benzene-1-diazonium Chloride: A structural isomer with similar reactivity but different physical properties.
Uniqueness
2-(3-Methylbutanoy
Properties
CAS No. |
61485-16-3 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(3-methylbutanoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-8(2)7-11(14)9-5-3-4-6-10(9)13-12;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IBFPTDVBRSSLDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


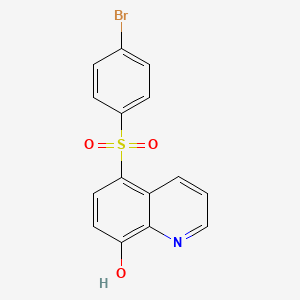
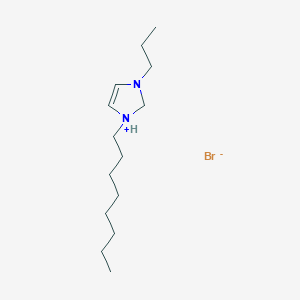

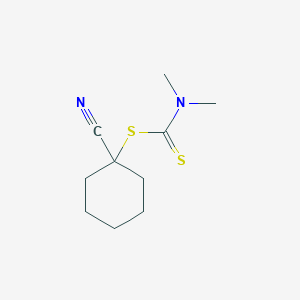
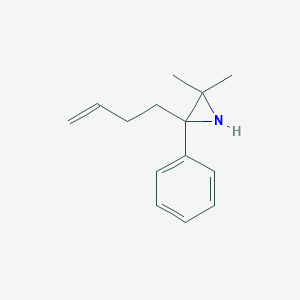
![2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14575823.png)

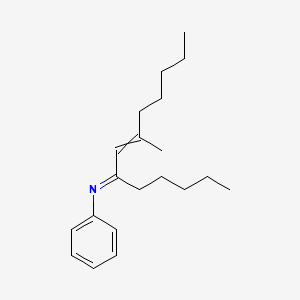
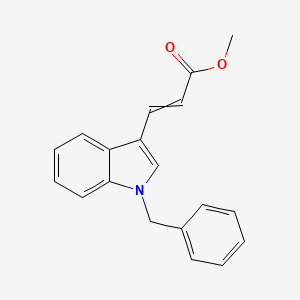
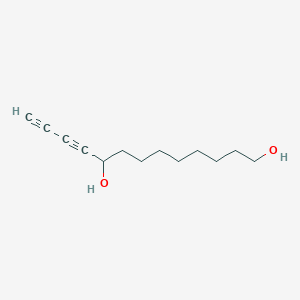
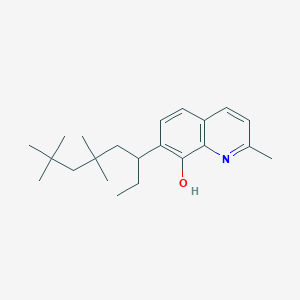
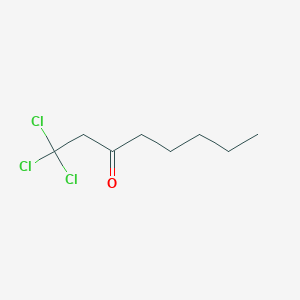
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide](/img/structure/B14575897.png)
![Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate](/img/structure/B14575898.png)
